Cas no 2228611-60-5 (1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-en-1-ol)

1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-en-1-ol structure
2228611-60-5 structure
Product name:1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-en-1-ol
CAS No:2228611-60-5
MF:C12H17NO3
Molecular Weight:223.268283605576
CID:6529433
PubChem ID:165966903

1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • 1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-en-1-ol
    • 2228611-60-5
    • EN300-1809907
    • 1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-en-1-ol
    • インチ: 1S/C12H17NO3/c1-5-10(14)11-9(7-15-3)6-13-8(2)12(11)16-4/h5-6,10,14H,1,7H2,2-4H3
    • InChIKey: MUWKEICFLABMNS-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C)=NC=C(COC)C=1C(C=C)O

計算された属性

  • 精确分子量: 223.12084340g/mol
  • 同位素质量: 223.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 222
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.6Ų
  • XLogP3: 0.8

1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1809907-0.5g
1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-en-1-ol
2228611-60-5
0.5g
$1056.0 2023-09-19
Enamine
EN300-1809907-10.0g
1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-en-1-ol
2228611-60-5
10g
$4729.0 2023-05-23
Enamine
EN300-1809907-0.1g
1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-en-1-ol
2228611-60-5
0.1g
$968.0 2023-09-19
Enamine
EN300-1809907-10g
1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-en-1-ol
2228611-60-5
10g
$4729.0 2023-09-19
Enamine
EN300-1809907-5g
1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-en-1-ol
2228611-60-5
5g
$3189.0 2023-09-19
Enamine
EN300-1809907-0.05g
1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-en-1-ol
2228611-60-5
0.05g
$924.0 2023-09-19
Enamine
EN300-1809907-1.0g
1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-en-1-ol
2228611-60-5
1g
$1100.0 2023-05-23
Enamine
EN300-1809907-0.25g
1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-en-1-ol
2228611-60-5
0.25g
$1012.0 2023-09-19
Enamine
EN300-1809907-1g
1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-en-1-ol
2228611-60-5
1g
$1100.0 2023-09-19
Enamine
EN300-1809907-2.5g
1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]prop-2-en-1-ol
2228611-60-5
2.5g
$2155.0 2023-09-19

1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-en-1-ol 関連文献

1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-en-1-olに関する追加情報

1-3-Methoxy-5-(Methoxymethyl)-2-Methylpyridin-4-ylprop-2-en-1-ol: A Promising Compound in Biomedical Research

The compound 1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-en-1-ol, also known by its CAS number 2228611-60-5, has garnered significant attention in the biomedical research community due to its unique chemical structure and potential biological activities. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse pharmacological properties.

Pyridines are aromatic heterocyclic compounds that serve as a scaffold for numerous drugs and bioactive molecules. The 1-3-methoxy group and 5-(methoxymethyl) substituents in this compound introduce specific functional groups that may influence its pharmacokinetics and interactions with biological systems. Additionally, the presence of a prop-2-en-1-ol moiety suggests potential reactivity or bioavailability enhancing properties.

Recent studies have explored the role of such compounds in antioxidant, anti-inflammatory, and anticancer activities. For instance, research published in 2023 highlighted the ability of pyridine derivatives to scavenge free radicals, making them promising candidates for disease prevention strategies. The methoxy groups in this compound may contribute to its antioxidant properties by donating electrons or stabilizing radical intermediates.

Furthermore, the pyridin-4-ylprop-2-en-1-ol structure has been implicated in enzymatic inhibition, particularly against key enzymes involved in inflammatory pathways. This makes it a potential candidate for the development of anti-inflammatory agents. Preclinical trials have shown that such inhibitors can modulate cytokine production and reduce oxidative stress, offering therapeutic benefits in conditions like arthritis and neurodegenerative diseases.

Another area of interest is the compound's metabolic stability and bioavailability. The methoxymethyl group may enhance solubility, while the prop-2-en-1-ol moiety could influence absorption kinetics. These properties are critical for optimizing drug delivery systems and ensuring therapeutic efficacy in vivo.

Recent advancements in drug discovery platforms have enabled researchers to simulate the interactions of this compound with molecular targets, such as COX-2 enzymes and NF-kB complexes. Computational studies suggest that the compound's structure allows for favorable binding affinities, positioning it as a lead molecule for pain management and oncology applications.

Moreover, the compound's synergistic effects with other therapeutic agents are being investigated. For example, combining it with existing chemotherapeutic drugs may enhance efficacy while minimizing side effects. This approach aligns with the growing trend of precision medicine, where drug combinations are tailored to individual patient profiles.

Despite its potential, further research is needed to fully understand the compound's pharmacokinetics and toxicity profile. Ongoing studies focus on optimizing its half-life, metabolism, and excretion patterns to improve therapeutic index. Additionally, mechanistic studies aim to elucidate how this compound modulates cellular signaling pathways at a molecular level.

In conclusion, 1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylprop-2-en-1-ol represents a significant advancement in the field of biomedical research. Its unique structure and promising biological activities position it as a potential candidate for various therapeutic applications. As research continues to uncover its full potential, this compound may pave the way for innovative treatments in oncology, inflammation, and beyond.

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